molecular formula C8H10N2OS B1625733 2-Propylsulfanyl-pyrimidine-4-carbaldehyde CAS No. 219729-65-4

2-Propylsulfanyl-pyrimidine-4-carbaldehyde

Cat. No.: B1625733
CAS No.: 219729-65-4
M. Wt: 182.25 g/mol
InChI Key: RDMFGANKPJTVRP-UHFFFAOYSA-N
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Description

2-Propylsulfanyl-pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C8H10N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a propylsulfanyl group at the second position and a carbaldehyde group at the fourth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The resulting 2-propylsulfanyl-pyrimidine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group at the fourth position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propylsulfanyl-pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

2-Propylsulfanyl-pyrimidine-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and infections.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-pyrimidine-4-carbaldehyde
  • 2-Ethylsulfanyl-pyrimidine-4-carbaldehyde
  • 2-Butylsulfanyl-pyrimidine-4-carbaldehyde

Uniqueness

2-Propylsulfanyl-pyrimidine-4-carbaldehyde is unique due to the specific length and structure of its propylsulfanyl group, which can influence its reactivity and biological activity. Compared to its analogs with shorter or longer alkyl chains, the propyl group may provide an optimal balance of hydrophobicity and steric effects, enhancing its interaction with biological targets and its overall efficacy .

Properties

IUPAC Name

2-propylsulfanylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-5-12-8-9-4-3-7(6-11)10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMFGANKPJTVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476533
Record name 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219729-65-4
Record name 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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